molecular formula C8H10N2 B2919453 3-ethynyl-1-(propan-2-yl)-1H-pyrazole CAS No. 1354706-26-5

3-ethynyl-1-(propan-2-yl)-1H-pyrazole

Cat. No. B2919453
CAS RN: 1354706-26-5
M. Wt: 134.182
InChI Key: KYKPMEIRJWNBLD-UHFFFAOYSA-N
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Description

3-ethynyl-1-(propan-2-yl)-1H-pyrazole is a chemical compound with the molecular formula C8H10N2. It is commonly used in scientific research for its unique properties and potential applications in various fields. In

Scientific Research Applications

Regioselective Synthesis

Regioselective synthesis techniques for pyrazoles, including 3-ethynyl-1-(propan-2-yl)-1H-pyrazole, have been developed to obtain substituted pyrazoles efficiently. Microwave-assisted synthesis from ethynyl ketones and hydrazine derivatives produces 1,3- and 1,5-disubstituted pyrazoles. These methods facilitate rapid heterocyclization, preferentially yielding the 1,3-disubstituted regio-isomer under controlled conditions (Bagley, Lubinu, & Mason, 2007).

Catalyzed Synthesis

Silver(I)-catalyzed synthesis provides an efficient route to pyrazoles from propargyl N-sulfonylhydrazones. This process features functional group compatibility and regioselective synthesis of 1,3- and 1,5-disubstituted as well as 1,3,5-trisubstituted pyrazoles, expanding the scope of pyrazole derivatives (Lee & Chung, 2008).

Green Synthesis Methods

Innovative and environmentally friendly synthesis methods for pyrazole derivatives have been developed. For instance, a green one-pot three-component synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives uses magnetic nanocatalysts under ultrasonic irradiation or reflux conditions. This method highlights the advantages of operational simplicity, excellent yields, and the reuse of catalysts (Esmaeilpour, Javidi, Dehghani, & Nowroozi Dodeji, 2015).

Antimicrobial Activity

Research into the antimicrobial properties of pyrazole derivatives, including 3-ethynyl-1-(propan-2-yl)-1H-pyrazole, has shown promise. Synthesis methods for pyrazol-4-yl- and 2H-chromene-based substituted anilines demonstrate significant antibacterial and antifungal activities, suggesting potential applications in medical and biological fields (Banoji, Angajala, Ravulapelly, & Vannada, 2022).

Cancer Research

In cancer research, specific derivatives of pyrazoles, such as TAS-120, have shown effectiveness as irreversible inhibitors of the fibroblast growth factor receptor (FGFR) family. This compound forms a covalent adduct with the FGFR tyrosine kinase domain, demonstrating potential in targeted cancer therapies (Kalyukina, Yosaatmadja, Middleditch, Patterson, Smaill, & Squire, 2019).

properties

IUPAC Name

3-ethynyl-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-4-8-5-6-10(9-8)7(2)3/h1,5-7H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKPMEIRJWNBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethynyl-1-(propan-2-yl)-1H-pyrazole

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